![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

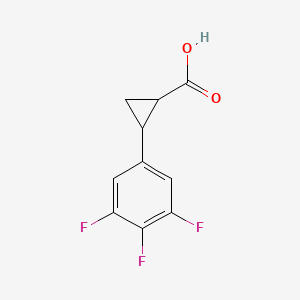

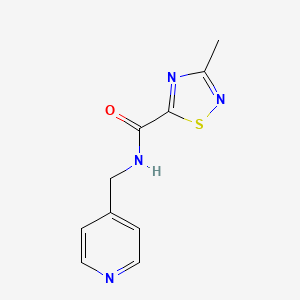

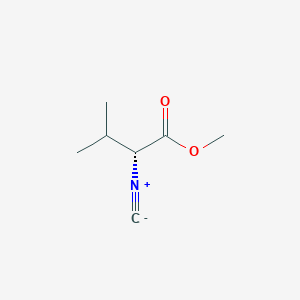

“[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate” is a chemical compound with the CAS Number: 2350179-17-6 and a linear formula of C16H16N4O6S . It has a molecular weight of 392.39 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dimethylphenyl carbamimidothioate 3,5-dinitrobenzoate . The InChI code is 1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) .科学的研究の応用

Chemiluminescence Studies : Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, closely related to the queried compound. These compounds exhibited base-induced chemiluminescence, making them potentially useful in analytical chemistry and bioimaging applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antimicrobial Properties : Karabanovich et al. (2016) developed 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as a new class of antitubercular agents. These compounds showed significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Karabanovich et al., 2016).

Aromatic Nucleophilic Substitution Studies : HasegawaYoshinori (1983) examined the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide. This study contributes to the understanding of aromatic nucleophilic substitution, a fundamental reaction in organic chemistry (HasegawaYoshinori, 1983).

Coordination Polymers and Crystallography : Pedireddi & Varughese (2004) reported on Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. The study is significant for the synthesis and structural analysis of coordination polymers, which are important in materials science (Pedireddi & Varughese, 2004).

Cancer Chemoprevention Research : Zheng, Kenney, & Lam (1992) isolated nitroaromatic compounds from ambrette musk residue, including a compound related to the queried chemical. These compounds showed potential as cancer chemopreventive agents due to their ability to induce detoxifying enzyme activity (Zheng, Kenney, & Lam, 1992).

Organic Synthesis and Catalysis : Sharma & Peddinti (2017) developed a metal-free protocol for synthesizing unsymmetrical biaryl sulfides, including 4-methoxy-2-sulfanyl-phenylcarbamates, catalyzed by 2,4-dinitrobenzoic acid. This research is relevant for advancing methodologies in organic synthesis (Sharma & Peddinti, 2017).

Spectroscopic and Crystallographic Analysis : Miyan, Zulkarnain, & Ahmad (2017) investigated the molecular interaction between 1,2-dimethylimidazole and 3,5-dinitrobenzoic acid, using various spectroscopic techniques. This research contributes to the understanding of charge transfer complexes in chemistry (Miyan, Zulkarnain, & Ahmad, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

特性

IUPAC Name |

(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGLCSXBLHNTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577269.png)

![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)

![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)